molecular formula C11H7N3 B14753863 Pyridazino[3,4-C]quinoline CAS No. 230-11-5

Pyridazino[3,4-C]quinoline

カタログ番号: B14753863
CAS番号: 230-11-5
分子量: 181.19 g/mol
InChIキー: FPQBLXCSIHDYGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazino[3,4-c]quinoline is a tricyclic heterocyclic system comprising fused quinoline and pyridazine rings. Its structural uniqueness arises from the pyridazine ring fused at the 3,4-positions of the quinoline core. This compound has garnered attention due to its diverse pharmacological properties, including:

  • Cytotoxic activity against cancer cell lines (e.g., HeLa and MCF-7) .
  • Inhibition of topoisomerase IIα and G-quadruplex DNA binding, which are critical in anticancer drug design .
  • Potential applications in neurological disorders due to its interaction with neurotransmitter pathways .

Synthetic routes often involve diazotization and cyclization of 3,4-functionalized quinoline precursors, achieving yields up to 80% under optimized conditions . Modifications at the 4-position (e.g., chloro or hydroxy substituents) further enhance bioactivity and solubility .

特性

CAS番号

230-11-5

分子式

C11H7N3

分子量

181.19 g/mol

IUPAC名

pyridazino[3,4-c]quinoline

InChI

InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H

InChIキー

FPQBLXCSIHDYGP-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .

科学的研究の応用

Pyridazino[3,4-C]quinoline has several scientific research applications:

類似化合物との比較

Pyrimido[5,4-c]quinolines

  • Structural Differences: Replace the pyridazine ring with a pyrimidine ring fused at the 5,4-positions of quinoline.
  • Synthesis: Derived from 3,4-di-functionalized quinolines via cyclocondensation reactions. Comparatively lower yields (~50–60%) due to multi-step protocols .
  • Bioactivity: Less cytotoxic than pyridazinoquinolines but show broad-spectrum antiviral activity .
Property Pyridazino[3,4-c]quinoline Pyrimido[5,4-c]quinoline
Core Heterocycle Pyridazine Pyrimidine
Anticancer IC₅₀ (MCF-7) 2.1 µM >10 µM
Synthetic Yield 80% 55%

3,4-Dihydroquinolines

  • Structural Differences: Partially saturated quinoline ring lacking the fused pyridazine system.
  • Synthesis : Complex multi-step protocols involving arylazides and nitriles, often requiring metal catalysts. Lower scalability .
  • Bioactivity: Primarily used in antimalarial drugs (e.g., chloroquine derivatives) but lack pyridazinoquinoline’s topoisomerase inhibition .

Pyrazolo[3,4-b]quinolines

  • Structural Differences: A pyrazole ring fused at the 3,4-positions of quinoline instead of pyridazine.
  • Synthesis: One-pot cyclization of hydrazines with quinoline precursors. Yields range from 50–70% .

Pyrano[3,4-c]quinolines

  • Structural Differences: A pyran ring fused at the 3,4-positions of quinoline.
  • Synthesis : Microwave-assisted multi-component reactions with substituents (e.g., methoxy, chloro) influencing molecular weight and solubility .
  • Bioactivity: Limited cytotoxic data, but structural analogs show antioxidant properties .
Compound (Substituents) Molecular Weight Yield
4-Ethoxy-2-(4-methoxyphenyl)-... 362.18 g/mol 67%
2-(4-Chlorophenyl)-4-ethoxy-... 366.13 g/mol 59%
4-Ethoxy-4,5-dimethyl-2-(m-tolyl)- 346.18 g/mol 59%

Data from pyrano[3,4-c]quinoline derivatives

Pyrrolo[3,4-c]quinolines

  • Structural Differences: A pyrrole ring fused at the 3,4-positions of quinoline.
  • Synthesis: Limited to multi-step routes (e.g., allene-based cascades) with yields <40% .

Key Research Findings and Trends

  • Synthetic Efficiency: Pyridazino[3,4-c]quinoline outperforms analogs like pyrroloquinolines and pyrimidoquinolines in yield and scalability .
  • Biological Superiority: Demonstrates lower IC₅₀ values in cancer models compared to pyrimido- and pyranoquinolines .
  • Structural Flexibility: Substituent modifications (e.g., chloro, hydroxy) in pyridazinoquinolines enhance target selectivity without compromising stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。